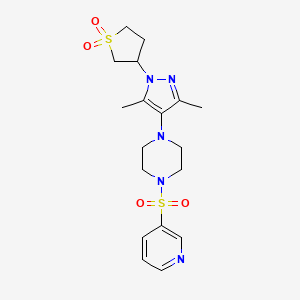
3-(3,5-dimethyl-4-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,5-dimethyl-4-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is a useful research compound. Its molecular formula is C18H25N5O4S2 and its molecular weight is 439.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(3,5-dimethyl-4-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a tetrahydrothiophene ring fused with a pyrazole moiety and a piperazine group substituted with a pyridine sulfonyl group. This unique arrangement contributes to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an inhibitor of key enzymes and its effects on different cell lines.
Enzyme Inhibition
Research indicates that related compounds with similar structural motifs exhibit significant inhibition of cytochrome P450 enzymes, particularly CYP51 and CYP5122A1. These enzymes are crucial in sterol biosynthesis in pathogens such as Leishmania spp. For instance, analogs derived from similar structures have shown IC50 values in the low micromolar range against these enzymes, suggesting potential therapeutic applications in treating infections caused by these parasites .
Anticancer Activity
In vitro studies have demonstrated that derivatives of the compound exhibit cytotoxic effects on various cancer cell lines. For example, one derivative was found to induce apoptosis in C6 glioma cells with an IC50 value of 5.13 µM, outperforming conventional chemotherapeutics like 5-FU (IC50 = 8.34 µM). The mechanism was linked to cell cycle arrest at multiple phases (G0/G1, S, G2/M), indicating a multifaceted approach to inhibiting tumor growth .
Case Studies
Several studies have reported on the biological activity of compounds related to the target molecule:
Study 1: Inhibition of Leishmania Growth
A study focused on the inhibition of Leishmania donovani growth by compounds structurally similar to our target molecule. The most effective compounds showed selective inhibition with EC50 values in the low micromolar range against promastigotes while sparing mammalian macrophages .
Study 2: Cytotoxicity in Cancer Models
Another investigation assessed the cytotoxic effects of synthesized pyrazole derivatives on various cancer cell lines. One notable derivative exhibited selective toxicity towards glioma cells while maintaining low toxicity towards healthy cell lines (L929), further supporting its potential as an anticancer agent .
Data Tables
| Compound | Target Enzyme | IC50 (µM) | Effect on Cell Line |
|---|---|---|---|
| Compound A | CYP51 | 0.5 | Moderate inhibition |
| Compound B | CYP5122A1 | 0.8 | Strong inhibition |
| Compound C | C6 Glioma | 5.13 | Induces apoptosis |
Properties
IUPAC Name |
3-[3,5-dimethyl-4-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyrazol-1-yl]thiolane 1,1-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O4S2/c1-14-18(15(2)23(20-14)16-5-11-28(24,25)13-16)21-7-9-22(10-8-21)29(26,27)17-4-3-6-19-12-17/h3-4,6,12,16H,5,7-11,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQKQJSNZDRFIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)S(=O)(=O)C4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














